molecular formula C21H21NO4 B11640943 5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione

5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione

Katalognummer: B11640943
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: CNZUTRVJLWJFON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-1,3-DIOXANE-4,6-DIONE typically involves the reaction of Meldrum’s acid with 4-diethylaminobenzaldehyde. The reaction is carried out by heating the reactants in water, which facilitates the formation of the desired compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-1,3-DIOXANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-1,3-DIOXANE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENYL-1,3-DIOXANE-4,6-DIONE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H21NO4

Molekulargewicht

351.4 g/mol

IUPAC-Name

5-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H21NO4/c1-3-22(4-2)17-12-10-15(11-13-17)14-18-19(23)25-21(26-20(18)24)16-8-6-5-7-9-16/h5-14,21H,3-4H2,1-2H3

InChI-Schlüssel

CNZUTRVJLWJFON-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.